1-Chlorotetradecane-D29
Description
Significance of Isotopic Labeling in Tracing Chemical and Biochemical Pathways
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By substituting one or more atoms in a molecule with their isotope, researchers can follow the labeled atom's path, providing invaluable insights into reaction mechanisms and the behavior of complex systems. synmr.inwikipedia.org Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, is a popular choice for these studies. Its increased mass compared to protium (B1232500) (the common hydrogen isotope) allows for its detection and differentiation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
The primary advantage of using deuterated compounds, such as 1-Chlorotetradecane-D29, is their role as internal standards in quantitative analysis. clearsynth.com These standards, which are chemically identical to the analyte of interest but have a different mass, are added to a sample at a known concentration. lgcstandards.com This allows for precise and accurate measurement of the analyte's concentration by correcting for variations in sample preparation and analytical instrumentation. clearsynth.comwaters.com This is particularly crucial in complex matrices like environmental samples or biological tissues, where other compounds can interfere with the analysis. clearsynth.com
Academic Context of Long-Chain Halogenated Alkanes in Environmental and Biological Systems
Long-chain halogenated alkanes, a class of compounds that includes 1-chlorotetradecane (B127486), are of significant interest to environmental and biological scientists. nih.govnih.gov These compounds, which consist of a long carbon chain with one or more halogen atoms attached, are used in a variety of industrial applications. libretexts.orgwikipedia.org Consequently, they have become widespread environmental contaminants, found in abiotic media such as sediment, soil, and air, as well as in living organisms. nih.gov
The persistence, bioaccumulation, and potential toxicity of these compounds are major areas of research. nih.govservice.gov.uk Understanding their environmental fate—how they are transported, transformed, and degraded—is crucial for assessing their ecological and human health risks. epa.govnih.govkpu.ca For instance, the degradation of halogenated hydrocarbons can occur through processes like hydrolysis and abiotic reduction, with the rates of these reactions varying significantly depending on the compound's structure and environmental conditions. epa.gov In biological systems, the metabolism of these compounds is a key focus, with studies investigating pathways such as hydroxylation, dechlorination, and carbon chain decomposition. nih.govoaepublish.com
Research Rationale for Deuterated 1-Chlorotetradecane (this compound) Studies
The study of this compound is driven by the need for accurate and reliable methods to quantify its non-deuterated counterpart, 1-chlorotetradecane, in various environmental and biological samples. clearsynth.comchemicalbook.com As a deuterated internal standard, this compound allows researchers to overcome challenges associated with matrix effects and variations in analytical procedures, leading to more precise measurements. clearsynth.comwaters.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com These methods are highly sensitive and selective, but their accuracy can be compromised by factors that affect the ionization of the target analyte. waters.com By co-eluting with the non-labeled compound, the deuterated standard experiences similar effects, allowing for accurate correction and quantification. waters.comresearchgate.net
Overview of Current Research Gaps and Emerging Opportunities Pertaining to this compound
While the utility of deuterated standards is well-established, there are ongoing areas of research and opportunities for further investigation related to this compound. A significant research gap lies in the comprehensive understanding of the environmental behavior and biotransformation of long-chain chlorinated paraffins, including 1-chlorotetradecane. nih.gov The complexity of these mixtures, with numerous congeners, presents a significant analytical challenge. nih.gov The synthesis and application of a wider range of deuterated standards, including various isomers of this compound, could help to unravel the environmental fate of individual components within these complex mixtures.
Furthermore, there is an opportunity to explore the kinetic isotope effect in studies involving this compound. symeres.com The difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to different reaction rates. Investigating these effects could provide deeper insights into the mechanisms of degradation and metabolism of 1-chlorotetradecane. symeres.com Additionally, the development of more efficient and cost-effective methods for the synthesis of highly deuterated compounds like this compound remains an area of active research. rsc.org
Strategies for Deuterium Incorporation in Long-Chain Chlorinated Alkanes
The foundational step in synthesizing this compound is the incorporation of deuterium into the C14 alkyl chain. This can be achieved through various advanced deuteration techniques that offer different levels of control over the position and stereochemistry of the deuterium atoms.
Stereoselective deuteration involves the introduction of deuterium atoms in a specific three-dimensional arrangement. While often applied to complex molecules with existing chiral centers, the principles can be relevant for creating specific isotopomers. For long-chain alkanes, which are typically achiral, stereoselectivity is less of a focus unless specific chiral centers are introduced and then removed. However, techniques developed for asymmetric deuteration can be adapted. For instance, rhodium-catalyzed methods have been shown to achieve stereoselective deuteration of benzylic C-H bonds, a principle that could potentially be extended to functionalized long-chain precursors. nih.gov Biocatalytic deuteration is another emerging field that offers high stereoselectivity, although its application to simple alkanes is still developing.
Regioselectivity, or the control of the position of deuterium incorporation, is critical. Several strategies have been developed to direct deuteration to specific sites on a molecule. nih.gov
Directing Group-Assisted Deuteration : Functional groups such as esters, carboxylic acids, and pyridines can direct a metal catalyst to specific C-H bonds, facilitating H/D exchange at those positions. rsc.org For a precursor to this compound, a terminal functional group could be used to guide deuteration near the ends of the chain. A ruthenium-catalyzed method using D₂O as the deuterium source has proven effective for regioselective H/D exchange directed by various organic moieties. rsc.org
Catalyst-Controlled Regioselectivity : The choice of catalyst can heavily influence the site of deuteration. For example, certain iridium complexes show a preference for less sterically hindered C-H bonds, which could favor deuteration at the terminal methyl group of an alkane chain. rsc.org Conversely, other catalytic systems might favor internal positions. Copper-catalyzed transfer hydrodeuteration of alkenes allows for precise placement of deuterium atoms across a double bond, offering a route to selectively deuterated alkanes. nih.gov
Catalytic hydrogen isotope exchange (HIE) is one of the most direct and efficient methods for perdeuteration (full deuteration) of alkanes. researchgate.netacs.org This approach involves treating the alkane with a deuterium source in the presence of a catalyst that can activate the otherwise inert C-H bonds.
Heterogeneous Catalysis : Metal surfaces, particularly platinum and rhodium on carbon supports (Pt/C, Rh/C), are effective catalysts for H/D exchange in alkanes. researchgate.netrsc.orgresearchgate.net These reactions are typically performed at elevated temperatures using D₂O as the deuterium source. rsc.orgresearchgate.net A synergistic combination of Pt/C and Rh/C has been shown to be highly efficient for the multiple deuteration of a wide variety of alkanes. rsc.orgresearchgate.net
Homogeneous Catalysis : Soluble organometallic complexes, such as those based on iridium, offer milder reaction conditions and sometimes higher selectivity. bohrium.com Iridium "pincer" complexes are particularly notable for their ability to catalyze H/D exchange on alkanes. researchgate.net These methods often use deuterated solvents or D₂O as the deuterium source. bohrium.com
Interactive Data Table: Comparison of Catalytic Deuterium Exchange Methods
| Catalyst System | Deuterium Source | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pt/C and Rh/C (Heterogeneous) | D₂O, i-PrOD-d8 | 120 °C, Sealed Tube | High deuterium incorporation, applicable to various alkanes. rsc.orgresearchgate.net | High temperatures, potential for scrambling. |
| Iridium Pincer Complexes (Homogeneous) | D₂O, C₂D₅OD | Milder Temperatures | High selectivity, works under milder conditions. researchgate.netbohrium.com | Catalyst can be complex and expensive. |
| Ruthenium Catalysts (Homogeneous) | D₂O | Varies | Can be directed by functional groups for regioselectivity. rsc.org | Requires a directing group on the substrate. |
| Copper-Catalyzed Transfer Deuteration | DSiMe(OMe)₂, isopropanol-d8 | Room Temperature | High regioselectivity for alkenes/alkynes. nih.govcore.ac.uk | Requires an unsaturated precursor. |
Optimized Synthetic Pathways for this compound Synthesis
The synthesis of the target molecule requires a pathway that combines exhaustive deuteration with selective chlorination at the C1 position.
A reliable method to ensure the chlorine atom is positioned exclusively at the C1 position is to start with a functionalized and deuterated precursor, such as a deuterated long-chain alcohol.
Proposed Synthetic Pathway:
Perdeuteration of a C14 Precursor : The synthesis would begin with a commercially available C14 compound, such as 1-tetradecanol or myristic acid. This precursor would undergo exhaustive H/D exchange using a method like the synergistic Pt/C and Rh/C catalysis with D₂O to yield the fully deuterated analogue (e.g., Tetradecan-d29-1-ol).
Chlorination of the Deuterated Alcohol : The resulting deuterated alcohol, Tetradecan-d29-1-ol, can then be converted to the target compound, this compound. This transformation is a standard procedure in organic synthesis and avoids the selectivity issues of direct alkane chlorination.
Interactive Data Table: Chlorination Methods for Deuterated Alcohols
| Reagent | Conditions | Selectivity for 1-Chloro Product | Byproducts |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Often with pyridine, 0 °C to reflux | Excellent | SO₂, HCl |
| Hydrogen Chloride (HCl) | 150 °C | Good | Water |
| Phosphorus Trichloride (PCl₃) | 0 °C to reflux | Good | H₃PO₃ |
This multi-step approach provides excellent control over the final structure, ensuring high isotopic enrichment and complete regioselectivity of the chlorine atom.
An alternative, though less controlled, pathway involves the direct chlorination of perdeuterated tetradecane (B157292) (Tetradecane-d30). Tetradecane has numerous structural isomers, and its direct chlorination can lead to a mixture of chlorinated isomers. wikipedia.orgwikipedia.org
Free-Radical Chlorination : The reaction of tetradecane with chlorine gas (Cl₂) under UV light or at elevated temperatures proceeds via a free-radical mechanism. guidechem.com This process is notoriously non-selective. In a long chain like tetradecane, the chlorine radical can abstract a deuterium atom from any of the 14 carbon atoms, leading to a complex mixture of monochlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-, etc.).
Separation Challenges : Separating the desired this compound from the other deuterated isomers (e.g., 2-Chlorotetradecane-D29) is extremely difficult due to their very similar physical properties, such as boiling points. This makes the direct chlorination of deuterated tetradecane an inefficient and impractical route for obtaining the pure 1-chloro isomer. The synthesis from a deuterated 1-tetradecanol precursor is therefore the superior and more optimized pathway.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H29Cl |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI Key |
RNHWYOLIEJIAMV-AUFKXYATSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights of 1 Chlorotetradecane D29
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterated compounds like 1-Chlorotetradecane-D29, specific NMR techniques are employed to verify the positions and extent of deuterium incorporation, as well as to probe the dynamic nature of the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation and Isotopic Location
While a fully deuterated compound like this compound would ideally show no signals in ¹H NMR, the presence of residual protons can be pinpointed using 2D NMR techniques. These experiments are typically run on highly sensitive instruments and can reveal the precise location of any H/D exchange or incomplete deuteration.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a sample of this compound with residual protons, COSY would reveal correlations between adjacent methylene (B1212753) (CHD or CH₂) groups, helping to map the proton distribution along the alkyl chain. researchgate.netsdsu.eduemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. researchgate.netsdsu.eduemerypharma.com This is extremely useful for confirming the position of any residual protons on the carbon backbone of the 1-chlorotetradecane (B127486) chain. For instance, a cross-peak would unambiguously assign a proton signal to a specific carbon atom.
A hypothetical analysis of a batch of this compound with minor residual proton content might yield the following 2D NMR correlation data:
| Technique | Hypothetical Correlation | Implication |
| COSY | A weak cross-peak between δ 1.25 and δ 1.60 ppm. | Indicates adjacent residual protons, likely in the middle of the alkyl chain. |
| HSQC | A cross-peak linking a proton signal at δ 3.57 ppm to a carbon signal at δ 45.0 ppm. | Confirms a residual proton on the C1 carbon, directly attached to the chlorine atom. |
| HMBC | A cross-peak from a proton at δ 1.75 ppm (on C2) to the carbon at δ 45.0 ppm (C1). | Verifies the connectivity at the head of the chain. |
Deuterium NMR (²H NMR) Spectroscopy for Site-Specific Analysis
Deuterium (²H) NMR is a direct method for observing the deuterated sites within a molecule. wikipedia.orgnih.gov Since deuterium has a spin of 1, its NMR signals are broader than those of protons. For a molecule like this compound, the ²H NMR spectrum would be expected to show a series of overlapping signals corresponding to the chemically non-equivalent deuterons along the chain. The chemical shift range is similar to that of ¹H NMR. wikipedia.org
The primary utility of ²H NMR in this context is to confirm the high level of deuteration. The spectrum would be dominated by strong deuterium signals, and integration of these signals can provide a quantitative measure of deuterium enrichment at different positions, although the poor resolution can make site-specific quantification challenging. sigmaaldrich.com A very weak or absent signal in the ¹H NMR spectrum, coupled with a strong, broad envelope of signals in the ²H NMR spectrum, provides powerful evidence of successful perdeuteration. wikipedia.org
| Parameter | Expected Observation for this compound |
| Appearance | A series of broad, overlapping signals between ~1.0 and 3.6 ppm. |
| Signal at ~3.6 ppm | Corresponds to the deuterons on the carbon (CD₂) adjacent to the chlorine atom. |
| Signal envelope ~1.2-1.8 ppm | Represents the deuterons of the long methylene chain. |
| Signal at ~1.0 ppm | Corresponds to the terminal methyl (CD₃) group. |
Relaxation Studies (T1, T2) in Relation to Molecular Dynamics of this compound
The study of spin-lattice (T1) and spin-spin (T2) relaxation times provides insight into the molecular motion of the alkyl chain. aip.orgresearchgate.net In a long, flexible molecule like 1-chlorotetradecane, the rate of molecular tumbling is not uniform along the chain.
T1 (Spin-Lattice) Relaxation: This parameter is sensitive to high-frequency motions. For this compound, the T1 values are expected to be shortest near the chlorine atom, where molecular motion is more restricted, and gradually increase towards the more mobile terminal methyl group at the other end of the chain.
T2 (Spin-Spin) Relaxation: T2 is sensitive to slower motions. A similar trend to T1 is generally expected, with shorter T2 times indicating less mobility.
These relaxation studies on the ¹³C nucleus can map the mobility gradient along the deuterated chain.
| Carbon Position | Expected Relative T1 Time | Expected Relative T2 Time | Rationale |
| C1 | Shortest | Shortest | Motion is most restricted by the bulky chlorine atom. |
| C2-C12 | Intermediate, increasing with distance from C1 | Intermediate, increasing with distance from C1 | Increasing segmental motion along the flexible chain. |
| C13 | Long | Long | The penultimate carbon has greater freedom of movement. |
| C14 | Longest | Longest | The terminal methyl group experiences the most rapid and isotropic motion. |
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. For isotopically labeled compounds, it is the definitive method for determining isotopic purity and for elucidating fragmentation mechanisms by tracking the labeled atoms.
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula and the quantification of isotopic distribution. nih.govresearchgate.netrsc.org For this compound, HRMS would be used to confirm its molecular formula and to determine the percentage of molecules that are fully deuterated (D29) versus those that have lower levels of deuterium incorporation (e.g., D28, D27).
The analysis involves comparing the theoretical isotopic distribution pattern for C₁₄H₂ClD₂₉ with the experimentally observed pattern. The relative intensities of the peaks corresponding to the different isotopologues provide a direct measure of isotopic purity.
| Isotopologue | Theoretical Monoisotopic Mass (Da) | Expected Relative Abundance |
| C₁₄H₂ClD₂₉ | 281.39... | >98% (for a typical batch) |
| C₁₄H₃ClD₂₈ | 280.38... | <2% |
| C₁₄H₄ClD₂₇ | 279.37... | <1% |
Tandem Mass Spectrometry (MS/MS) for Deuterium Loss and Rearrangement Mechanisms
Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.orgmdpi.com This technique provides detailed structural information and, for deuterated compounds, can reveal fragmentation pathways and the potential for H/D scrambling.
When the molecular ion of this compound is subjected to MS/MS analysis, characteristic fragmentation patterns would be observed. Common fragmentation pathways for long-chain alkyl halides include the loss of a chlorine radical or a molecule of DCl, followed by fragmentation of the resulting alkyl chain. By analyzing the mass of the fragment ions, it is possible to determine how many deuterium atoms are lost in each fragmentation step. For instance, the loss of a fragment with a mass corresponding to C₄D₉ from the parent ion would indicate cleavage at the C4-C5 bond. Any deviation from the expected mass would suggest the presence of residual protons in that fragment. This method is highly effective for confirming the distribution of deuterium along the alkyl chain and for identifying any site-specific lack of incorporation. dea.govacs.orgnih.gov
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Interpretation |
| 281.4 | Loss of DCl | 243.3 | Formation of a tetradecenyl cation. |
| 281.4 | Cleavage at C4-C5 | 211.2 | Loss of a C₄D₉ radical. |
| 243.3 | Allylic Cleavage | Multiple fragments | Characteristic fragmentation pattern of a long-chain alkene. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantitation
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification. In the context of this compound, GC-MS is instrumental for assessing isotopic purity, separating isomers, and performing precise quantification core.ac.uknih.gov.
The separation of deuterated compounds from their non-deuterated counterparts by gas chromatography is a well-established phenomenon. Typically, deuterated compounds elute slightly earlier than their protium (B1232500) analogs, a behavior attributed to the lower polarizability of the C-D bond compared to the C-H bond, which reduces intermolecular van der Waals interactions with the stationary phase of the GC column. This effect allows for the baseline separation of this compound from any residual 1-chlorotetradecane.
Furthermore, GC-MS is crucial for the separation and identification of positional isomers of chlorinated tetradecanes that may be present as impurities. The fragmentation patterns observed in the mass spectrometer are characteristic of the molecule's structure. For 1-chlorotetradecane, characteristic fragments arise from alpha-cleavage and the loss of the chlorine atom or HCl. In the deuterated analogue, the mass-to-charge ratio (m/z) of these fragments will be shifted by the mass of the deuterium atoms, providing a clear signature of the deuterated compound.
For quantitative analysis, a calibration curve can be constructed using standards of known concentration nih.gov. The use of a deuterated internal standard, such as a deuterated compound with a different chain length, can improve the accuracy and precision of the quantification by correcting for variations in sample injection and ionization efficiency.
Table 1: Predicted GC-MS Data for 1-Chlorotetradecane and this compound
| Parameter | 1-Chlorotetradecane | This compound | Reference |
| Molecular Formula | C₁₄H₂₉Cl | C₁₄D₂₉Cl | spectrabase.com |
| Molecular Weight | 232.83 g/mol | 261.99 g/mol | spectrabase.com |
| Retention Time | Expected to be slightly longer than the deuterated analog | Expected to be slightly shorter than the non-deuterated analog | General knowledge |
| Key Mass Fragments (m/z) | [M]+ at 232/234, [M-Cl]+ at 197, [C₄H₉]+ at 57 | [M]+ at 261/263, [M-Cl]+ at 226, [C₄D₉]+ at 66 | spectrabase.com, Predicted |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Isotopic Shifts
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides rich information about the molecular structure, bonding, and conformational state of molecules. These techniques are particularly sensitive to isotopic substitution spectroscopyonline.commt.com.
The most prominent feature in the vibrational spectra of this compound is the appearance of C-D stretching vibrations in the region of 2100-2200 cm⁻¹, a significant shift from the C-H stretching region (2800-3000 cm⁻¹) due to the heavier mass of deuterium datapdf.comresearchgate.netacs.org. The exact frequencies of these C-D stretches are sensitive to the local chemical environment, including the conformation of the alkyl chain and intermolecular interactions. For long-chain alkanes, the frequencies of the methylene (CD₂) stretching modes can be influenced by the chain length and the presence of different crystalline packing arrangements or conformational disorder in the liquid state core.ac.uk.
FT-IR and Raman spectroscopy are powerful tools for monitoring chemical reactions and other transformations in real-time rsc.org. For this compound, these techniques can be used to follow reactions involving the C-Cl bond or changes in the alkyl chain. For instance, in a substitution reaction where the chlorine atom is replaced, the disappearance of the C-Cl stretching vibration (typically around 650-750 cm⁻¹) and the appearance of new bands corresponding to the new functional group can be monitored. The C-D stretching bands serve as a stable internal marker throughout the transformation, assuming the alkyl chain is not directly involved in the reaction.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in 1-Chlorotetradecane and this compound
| Vibrational Mode | 1-Chlorotetradecane (Experimental/Predicted) | This compound (Predicted) | Reference |
| Asymmetric CH₂/CD₂ Stretch | ~2925 | ~2195 | spectrabase.comdatapdf.comresearchgate.net |
| Symmetric CH₂/CD₂ Stretch | ~2855 | ~2100 | spectrabase.comdatapdf.comresearchgate.net |
| CH₂/CD₂ Scissoring | ~1465 | ~1080 | datapdf.com |
| C-Cl Stretch | ~650-750 | ~640-740 | spectrabase.com |
Advanced Chromatographic Techniques for Separation and Identification of Related Compounds
Beyond standard GC-MS, other advanced chromatographic techniques can provide further insights into the purity and structure of this compound and related compounds.
While 1-chlorotetradecane itself is not chiral, derivatization or the presence of chiral centers in related compounds or reaction products would necessitate methods to assess enantiomeric purity. Chiral chromatography, using either a chiral stationary phase (CSP) or a chiral mobile phase additive, is the most widely used technique for separating enantiomers openochem.org. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. For certain chiral compounds, the presence of deuterium can influence the enantiomeric separation marquette.educolab.wsacs.org. The enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the separated enantiomers collegedunia.comnih.gov.
Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis
Supercritical Fluid Chromatography (SFC) represents a powerful analytical technique for the separation and analysis of complex mixtures, combining the advantages of both gas and liquid chromatography. libretexts.org The method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. scispace.com Supercritical fluids exhibit viscosities and diffusivities that are intermediate between those of gases and liquids, which allows for rapid and highly efficient separations with a lower pressure drop across the analytical column. libretexts.org This characteristic is particularly advantageous for the analysis of thermally labile or non-volatile compounds that are challenging to analyze by gas chromatography, as well as for compounds lacking UV-absorbing functional groups necessary for detection in HPLC. libretexts.org
The application of SFC is especially relevant for the analysis of complex mixtures containing long-chain halogenated alkanes like this compound. Its utility stems from its effectiveness in separating structurally similar compounds, such as isomers, and its compatibility with a wide range of detectors. waters.comnih.gov For deuterated compounds, SFC offers a significant advantage over traditional reversed-phase liquid chromatography (RPLC) by minimizing the phenomenon of hydrogen/deuterium back-exchange. acs.org Since the mobile phase is predominantly non-protic CO₂, the integrity of the deuterated analyte is preserved during the chromatographic run, which is crucial for mechanistic studies and quantitative analyses that rely on stable isotopic labeling. acs.orggoogle.com
The core of SFC's capability lies in its unique mobile phase properties. Supercritical CO₂ is non-toxic, non-flammable, and readily available. waters.com Its solvating power can be precisely controlled by adjusting the system's pressure and temperature, allowing for the fine-tuning of analyte retention and selectivity. waters.com To analyze more polar compounds, organic modifiers such as methanol (B129727) are often added to the CO₂ mobile phase. researchgate.net The use of deuterated modifiers like methanol-d4 (B120146) (CD₃OD) can further streamline the process for samples intended for subsequent NMR analysis by reducing interfering protic residues. researchgate.net
The separation mechanism in SFC is primarily based on normal-phase chromatography principles, where analytes partition between the mobile phase and a stationary phase. waters.com A diverse array of stationary phases is available, ranging from non-polar (like C18) to various polar phases, providing significant flexibility in method development to achieve optimal separation for a given complex mixture. waters.comresearchgate.net
Research into the application of SFC for halogenated and deuterated compounds provides significant insights into its performance and advantages. Studies have demonstrated that coupling SFC with mass spectrometry (SFC-MS) is a highly effective method for the trace-level determination of halogenated hydrocarbons. rsc.org The high solvating power of supercritical CO₂ combined with the sensitivity of MS detection allows for excellent performance characteristics.
For instance, in the analysis of halogenated compounds, SFC-MS has been shown to achieve detection limits in the low picogram range. rsc.org This level of sensitivity is critical when analyzing for impurities or characterizing components in a complex matrix where concentrations may be low. The linearity of the response typically extends over several orders of magnitude, ensuring robust quantification. rsc.org
The following table summarizes typical SFC method parameters that could be applied to the analysis of a complex mixture containing this compound, based on established methods for similar analytes.
Table 1: Illustrative SFC Method Parameters for Complex Mixture Analysis
| Parameter | Setting | Rationale & Source |
|---|---|---|
| Stationary Phase (Column) | HSS C18 SB (3.0 x 100 mm, 1.8 µm) | C18 columns are versatile and can be used for hydrophobic compounds like long-chain alkyl halides. waters.comdiva-portal.org |
| Mobile Phase | Supercritical CO₂ with a Methanol Modifier | CO₂ is the standard primary mobile phase. Methanol is a common modifier to adjust solvent strength. researchgate.net |
| Gradient | 5% to 20% Methanol over 5 minutes | A gradient elution is effective for separating components with varying polarities in a complex mixture. diva-portal.org |
| Flow Rate | 1.5 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times. chromatographyonline.com |
| Column Temperature | 40 °C | Temperature influences the density and solvating power of the supercritical fluid mobile phase. researchgate.net |
| Back Pressure | 150 bar | Pressure is a key parameter for controlling the density and solvent strength of the mobile phase. researchgate.net |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and selectivity, which is crucial for identifying and quantifying components in a complex mixture. rsc.org |
The performance of SFC in analyzing halogenated compounds is a key indicator of its suitability for this compound. Research findings highlight the quantitative power of the technique when coupled with appropriate detectors.
Table 2: Performance Characteristics of SFC-MIP-MS for Halogenated Compound Detection
| Parameter | Chlorine (Cl) | Bromine (Br) |
|---|---|---|
| Absolute Minimum Detectable Quantity (pg) | 100 | 25 |
| Absolute Detection Limit (pg) | 15 | 0.75 |
| Linear Range (pg-ng) | 50 pg – 50 ng | 50 pg – 50 ng |
| Reproducibility (RSD) | ~5% | ~5% |
Data derived from studies on halogenated hydrocarbons using SFC coupled with a microwave-induced plasma mass spectrometer (MIP-MS). rsc.org
These findings underscore the capability of SFC to provide the robust, sensitive, and detailed analytical data required for mechanistic insights into complex chemical systems involving deuterated and halogenated compounds. The technique's ability to minimize deuterium exchange while effectively separating and quantifying halogenated species makes it an invaluable tool for the characterization of mixtures containing this compound. acs.orgrsc.org
Reaction Kinetics and Mechanistic Pathways of 1 Chlorotetradecane D29
Isotope Effects in Chemical Transformations Involving 1-Chlorotetradecane-D29
Isotope effects are the changes in the rate or equilibrium constant of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org These effects arise primarily from the difference in zero-point vibrational energy between bonds to the lighter and heavier isotopes. libretexts.org For the C-H versus C-D bond, the C-D bond is stronger and has a lower zero-point energy, making it more difficult to break. libretexts.org
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For reactions involving the cleavage of a C-D bond in this compound, a significant primary KIE (kH/kD > 1) is expected. columbia.edu The magnitude of the KIE can provide information about the transition state of the reaction. utdallas.edu
For instance, in an E2 elimination reaction of 1-Chlorotetradecane (B127486), where a base abstracts a deuterium (B1214612) atom from the carbon adjacent to the chlorine-bearing carbon, the C-D bond is broken in the rate-limiting step. libretexts.orglibretexts.org The observed KIE would typically be in the range of 4 to 8, indicating a transition state where the C-D bond is significantly weakened. csbsju.edu
Illustrative Primary Kinetic Isotope Effects for Reactions of Alkyl Halides
| Reaction Type | Substrate | Base/Nucleophile | Typical kH/kD |
| E2 Elimination | 2-Bromopropane | Ethoxide | ~7 |
| SN2 Substitution | Methyl Bromide | Cyanide | ~1.08 (secondary) |
| Radical Abstraction | Ethane | Chlorine radical | ~1.3 |
Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still offer valuable mechanistic information. princeton.edu They are often categorized based on the position of the isotope relative to the reaction center (α, β, etc.).
For this compound, an α-secondary KIE would be observed in reactions where the C-Cl bond is broken, such as in SN1 or SN2 reactions. In an SN1 reaction, the hybridization of the carbon atom changes from sp3 to sp2 upon formation of the carbocation intermediate. This change leads to a normal KIE (kH/kD > 1), typically around 1.1 to 1.25. wikipedia.org Conversely, in an SN2 reaction, the sp3 hybridization is maintained in the transition state, resulting in a KIE close to unity or slightly inverse (kH/kD < 1). princeton.educdnsciencepub.com
β-secondary KIEs in this compound can arise from hyperconjugation, where the C-D bonds of the adjacent methylene (B1212753) groups help to stabilize a developing positive charge in the transition state, for example, in an SN1 reaction. libretexts.org This typically results in a small normal KIE.
Illustrative Secondary Kinetic Isotope Effects for Nucleophilic Substitution
| Reaction Type | Isotope Position | Hybridization Change | Typical kH/kD |
| SN1 Solvolysis | α-deuterium | sp3 → sp2 | 1.10 - 1.25 |
| SN2 Substitution | α-deuterium | sp3 → sp3 | 0.95 - 1.05 |
| SN1 Solvolysis | β-deuterium | - | 1.05 - 1.15 |
Note: This table provides illustrative values based on established principles for analogous systems due to the lack of specific data for this compound.
Equilibrium isotope effects refer to the change in the equilibrium constant of a reversible reaction upon isotopic substitution. columbia.edu An EIE can be normal (KH/KD > 1) or inverse (KH/KD < 1). columbia.edu The general principle is that the heavier isotope prefers to be in the more strongly bonded, lower energy state. columbia.edu
Radical Reactions and Deuterium Scrambling Mechanisms
The presence of deuterium in this compound is a powerful tool for studying radical reactions, as it allows for the tracking of deuterium atoms and the elucidation of complex scrambling mechanisms.
Alkyl radicals can be generated from this compound through photochemical processes. thieme.de Ultraviolet irradiation can induce homolytic cleavage of the C-Cl bond, though this is less common for alkyl chlorides compared to bromides and iodides. A more common method involves the use of a photocatalyst that can abstract the chlorine atom to generate a tetradecyl radical. thieme.de
Once generated, the deuterated tetradecyl radical can participate in various propagation steps, such as addition to a double bond or abstraction of an atom from another molecule. The study of the products of these reactions can reveal the pathways of radical propagation.
In reactions where a radical species abstracts a deuterium atom from the this compound chain, the selectivity of this abstraction can be studied. The relative reactivity of primary, secondary, and tertiary C-D bonds towards radical attack can be determined. Generally, the selectivity of radical chlorination is less pronounced than bromination. masterorganicchemistry.com
Deuterium scrambling, the migration of deuterium atoms along the carbon chain, can occur through a series of hydrogen/deuterium abstraction and re-addition steps, particularly if reversible radical reactions are taking place. nih.gov The analysis of the deuterium distribution in the final products can provide detailed information about these scrambling mechanisms. For example, studies on similar long-chain alkanes have shown that intramolecular 1,5-hydrogen (or deuterium) shifts are common radical rearrangement pathways.
Role of Deuteration in Radical Chain Reactions
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in this compound has a profound effect on the kinetics of reactions involving the cleavage of a carbon-hydrogen/deuterium bond. This is most notably observed in radical chain reactions, such as free-radical halogenation. The core of this phenomenon is the kinetic isotope effect (KIE), which quantifies the change in reaction rate upon isotopic substitution. libretexts.org
A carbon-deuterium (C-D) bond is inherently stronger and has a lower zero-point energy than a corresponding carbon-protium (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond. In the context of a radical chain reaction, the rate-determining step is often the abstraction of a hydrogen (or deuterium) atom from the alkane by a halogen radical. ucalgary.ca
The mechanism for radical chlorination proceeds through three main stages: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically initiated by UV light or heat.
Propagation: A chlorine radical abstracts a deuterium atom from the deuterated tetradecane (B157292) chain to form deuterium chloride (DCl) and a tetradecyl radical. This radical then reacts with another Cl₂ molecule to yield this compound and a new chlorine radical, which continues the chain. ucalgary.calibretexts.org
Termination: The reaction ceases when radicals combine with each other. ucalgary.ca
Due to the higher bond dissociation energy of the C-D bond, the rate of deuterium abstraction in the propagation step is significantly slower than the abstraction of protium in a non-deuterated analogue. libretexts.org This results in a "primary kinetic isotope effect" (kH/kD), where kH is the rate constant for the non-deuterated compound and kD is for the deuterated one. For radical chlorination, this effect is typically moderate, as the transition state is early and resembles the reactants. However, for bromination, which is a less exothermic and more selective reaction, the transition state is later and involves more significant C-H/C-D bond breaking, leading to a larger KIE.
| Reaction Type | Typical kH/kD Value | Reference |
|---|---|---|
| Radical Chlorination | 1 - 2 | pearson.com |
| Radical Bromination | 4 - 5 | acs.org |
| E2 Elimination | ~6.7 | libretexts.org |
Catalyzed Reactions of this compound
The presence of a chlorine atom on the tetradecane chain provides a reactive handle for various metal-catalyzed reactions. The deuteration of the alkyl chain serves as a powerful tool for mechanistic elucidation in these transformations.
Metal-Catalyzed Cross-Coupling Reactions with Deuterated Substrates
Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a substrate like this compound, these reactions offer a pathway to introduce a wide variety of functional groups at the C1 position. Common examples include the Suzuki, Negishi, and Kumada couplings.
The general catalytic cycle for these reactions, typically involving a palladium or nickel catalyst, consists of three key steps: youtube.com
Oxidative Addition: The metal catalyst (in a low oxidation state) inserts into the carbon-chlorine bond of this compound.
Transmetalation: An organometallic nucleophile (e.g., an organoboron, organozinc, or Grignard reagent) transfers its organic group to the catalyst, displacing the chloride.
Reductive Elimination: The two organic fragments on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the active catalyst. youtube.com
Transition Metal-Mediated Functionalization of Chlorinated Alkanes
Beyond cross-coupling at the C-Cl bond, transition metal catalysts can also mediate the functionalization of the C-H bonds of alkanes. rsc.orgresearchgate.net While alkanes are generally inert due to the strength and non-polarity of their C-H bonds, various catalytic systems (often based on palladium, rhodium, or iridium) have been developed to activate these bonds. researchgate.netnih.gov
For this compound, the perdeuterated chain presents a unique substrate. The catalyst can potentially interact with and cleave a C-D bond at a position remote from the chlorine atom. The inherent strength of the C-D bond means that such activations would require highly active catalysts. The study of such reactions with this substrate could provide detailed information on the regioselectivity and mechanism of C-H/C-D activation. researchgate.net Often, these reactions require directing groups to achieve selectivity, which are functional groups that chelate to the metal center and guide it to a specific C-H bond. rsc.org
Enzymatic Transformations and Deuterium Labeling in Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Deuterium-labeled compounds like this compound are instrumental in probing the mechanisms of enzymatic reactions. nih.gov The kinetic isotope effect is a primary tool for determining whether C-H bond cleavage is a rate-limiting step in an enzyme's catalytic cycle. nih.govnih.gov
For instance, cytochrome P450 monooxygenases are a class of enzymes known to hydroxylate alkanes. If such an enzyme were to act on this compound, the rate of hydroxylation at the deuterated positions would be significantly slower compared to a non-deuterated substrate if C-D bond cleavage is part of the rate-determining step. nih.gov This has been observed in numerous studies of drug metabolism, where deuteration at a metabolic "hot spot" can slow down clearance and improve a drug's pharmacokinetic profile. nih.govacs.org
| Enzyme/Reaction | Substrate | Isotope Effect Type | Observed kH/kD | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase | Ethanol | Primary Deuterium | 3.8 | nih.gov |
| Galactose Oxidase | Galactose | Primary Deuterium | 21 | nih.gov |
| D-Amino Acid Oxidase | D-Leucine | Primary Deuterium | 5.1 | nih.gov |
| Radical SAM Enzyme (DesII) | TDP-D-quinovose | Solvent Deuterium (on Vmax) | 1.8 | nih.gov |
Environmental Chemistry and Degradation Mechanisms of 1 Chlorotetradecane D29
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 1-Chlorotetradecane-D29, these pathways include photolysis, hydrolysis, and oxidation.
Photolytic Degradation Mechanisms and Quantum Yields
Photolytic degradation, or photolysis, is the breakdown of compounds by light. For chlorinated alkanes, this process is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine (C-Cl) bond. This primary reaction generates an alkyl radical and a chlorine radical.
While specific quantum yield data for this compound are not available in the reviewed literature, studies on similar compounds provide insight. The photolysis of chlorinated hydrocarbons can have very high quantum yields, sometimes approaching 10^6, due to secondary chain reactions that propagate after the initial C-Cl bond cleavage. msu.edu However, the quantum yield is highly dependent on the specific compound and environmental conditions. For instance, the photolysis of carbon tetrachloride at 222 nm and 235 nm produces excited chlorine atoms, but the quantum yield does not always align with the absorption spectrum, suggesting complex dissociation mechanisms. core.ac.ukresearchgate.net Abiotic degradation processes like photolysis are generally not considered significant dissipation pathways for medium-chain chlorinated paraffins (MCCPs) in the environment. industrialchemicals.gov.au
Hydrolytic Stability and Reaction Products in Aquatic Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. 1-Chlorotetradecane (B127486) is described as being subject to mild hydrolysis upon standing. chemicalbook.com This suggests that in aquatic systems, this compound would slowly react with water. The chemical reactivity of MCCPs is generally low under ambient conditions. industrialchemicals.gov.au
The likely primary product of the hydrolysis of this compound is deuterated tetradecan-1-ol (C14D29OH), with the chlorine atom being replaced by a hydroxyl group, releasing a chloride ion (Cl⁻) and a hydrogen ion (H⁺). The rate of this reaction is expected to be slow. For some haloalkanes, abiotic hydrolysis must be accounted for when studying biotic degradation. muni.cz
| Reactant | Primary Product | Byproducts |
|---|---|---|
| This compound | Tetradecan-1-ol-D29 | HCl (Hydrochloric acid) |
Oxidative Degradation via Reactive Oxygen Species (ROS) and Ozone
Oxidative degradation involves the reaction of the compound with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), and ozone (O₃). In the atmosphere, the reaction with photochemically generated hydroxyl radicals is a primary degradation pathway for many organic compounds. industrialchemicals.gov.au For long-chain alkanes, this process is initiated by hydrogen (or in this case, deuterium) abstraction, forming an alkyl radical, which then reacts further with oxygen.
While specific data for this compound is unavailable, the general mechanism for alkanes involves:
Initiation: Abstraction of a deuterium (B1214612) atom by an oxidant like •OH.
Propagation: The resulting deuterated alkyl radical reacts with molecular oxygen to form a peroxy radical. This can lead to a cascade of reactions forming various oxygenated products like alcohols, ketones, and carboxylic acids.
Ozone is a powerful oxidant that can react with certain organic compounds. nih.govscience.gov However, its reaction with saturated alkanes is generally slow unless activated by UV light or other means. Chlorine disinfection processes in water treatment can generate ROS, which can facilitate the degradation of organic compounds. nih.gov
Sorption and Desorption Dynamics on Environmental Surfaces
Sorption is the process by which a chemical adheres to a solid surface. For a hydrophobic (water-repelling) molecule like this compound, sorption to organic matter in soil and sediment is a major environmental process. nih.gov Due to its long carbon chain and low water solubility, it is expected to have a high organic carbon-normalized sorption coefficient (Koc). industrialchemicals.gov.auethz.ch
High sorption coefficients indicate that the compound will partition strongly from water into soil and sediment, reducing its mobility in aquatic environments. industrialchemicals.gov.auresearchgate.netmdpi.com This process also reduces the compound's bioavailability for microbial degradation. The log Koc for 1-chlorotetradecane has been reported to be 7.89, indicating very strong sorption to organic matter. ethz.chmuni.cz This suggests that this compound will be persistent in soil and sediment compartments.
| Property | Value | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 7.47 (calculated) industrialchemicals.gov.au | Highly hydrophobic, prefers fatty tissues and organic matter over water. |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 7.89 ethz.chmuni.cz | Very strong sorption to soil and sediment organic carbon. |
| Water Solubility | Very low industrialchemicals.gov.au | Limited transport in aqueous phase. |
Biotic Degradation Mechanisms and Microbial Transformation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the environmental fate of chlorinated alkanes.
The biodegradation of chlorinated alkanes can be initiated in two main ways:
Oxygenolytic Attack: An oxygenase enzyme attacks the molecule. This can occur at the terminal, non-chlorinated end of the alkane, which is a common pathway for long-chain chloroalkanes. ciiq.orgresearchgate.net This initial oxidation leads to the formation of a chloro-alcohol, which is then oxidized to a chloro-aldehyde and then a chloro-fatty acid. This chloro-fatty acid can then undergo β-oxidation, progressively shortening the carbon chain and eventually releasing the chloride ion.
Dehalogenase Attack: A dehalogenase enzyme directly removes the chlorine atom. This is more common for shorter-chain haloalkanes. psu.edu
Studies have shown that bacteria from the genus Rhodococcus are capable of degrading long-chain chloroalkanes. ciiq.orgresearchgate.net For example, Rhodococcus sp. S45-1 was found to degrade 1-chlorotetradecane. ciiq.orgresearchgate.netresearchgate.net The proposed pathway involves initial oxidation at the non-chlorinated end of the molecule. ciiq.org Similarly, various Pseudomonas species can degrade chlorinated alkanes, often through the action of oxygenolytic dehalogenases. nih.govoup.comnih.gov
Role of Specific Microbial Consortia in Deuterated Alkane Degradation
The use of deuterated compounds like this compound is a powerful tool in studying biodegradation pathways. By tracing the deuterium atoms, researchers can elucidate the metabolic fate of the compound.
While specific studies on the degradation of this compound by microbial consortia were not found, research on other deuterated alkanes demonstrates the capability of microbes to metabolize them. For example, sulfate-reducing bacterial consortia have been shown to degrade fully deuterated hexadecane (B31444) (d34-hexadecane) under anaerobic conditions. nih.govasm.org The metabolites identified in these studies confirm that anaerobic alkane degradation can proceed via mechanisms like fumarate (B1241708) addition, where the alkane is added to a fumarate molecule. nih.govasm.org
Aerobic degradation of alkanes is well-documented for various microbial consortia. researchgate.net Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of alkanes and chlorinated compounds. nih.govpsu.edumicrobiologyresearch.orgjmb.or.kr It is highly probable that consortia containing these bacteria would be capable of degrading this compound, likely initiating the attack at the non-chlorinated end of the molecule. The recovery of deuterated fatty acids from cultures grown on deuterated alkanes confirms that the alkanes are oxidized and incorporated into cellular lipids. nih.gov The internal standard, deuterated n-tetracosane, is used in studies to quantify alkane degradation by microbial strains like Mixta calida. frontiersin.org
| Microbial Genus | Degradation Capability | Relevant Species/Strains | References |
|---|---|---|---|
| Rhodococcus | Degrades long-chain chloroalkanes and other alkanes. | R. rhodochrous, Rhodococcus sp. S45-1, Rhodococcus sp. MS11 | ciiq.orgresearchgate.netnih.govpsu.edumicrobiologyresearch.orgjmb.or.krresearchgate.net |
| Pseudomonas | Degrades medium-chain chloroalkanes via oxygenolytic dehalogenases. | Pseudomonas sp. 273, P. oleovorans | ciiq.orgnih.govoup.comnih.govresearchgate.net |
| Sphingomonas | Contains dehalogenases (e.g., LinB) capable of transforming some chlorinated paraffins. | - | researchgate.netresearchgate.net |
| Sulfate-reducing consortia | Anaerobic degradation of deuterated alkanes. | Strain AK-01, Hxd3 | nih.govasm.orgnih.gov |
Enzyme Systems Involved in Carbon-Chlorine Bond Cleavage and Deuterium Metabolism
The microbial degradation of this compound is a multifaceted process initiated by specific enzyme systems capable of targeting both the aliphatic hydrocarbon chain and the carbon-chlorine (C-Cl) bond. The presence of a heavy deuterium isotope (D) in place of protium (B1232500) (H) significantly influences the kinetics of these enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org
Initial Oxidation of the Alkane Chain: Aerobic degradation pathways for long-chain alkanes are typically initiated by oxygenase enzymes. oup.com For a compound like this compound, the most probable initial attack is terminal or sub-terminal oxidation of the deuterated methyl or methylene (B1212753) groups.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are renowned for their ability to hydroxylate inert carbon-hydrogen bonds. In the case of this compound, a CYP enzyme would catalyze the insertion of an oxygen atom at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon, forming a deuterated alcohol (e.g., 1-chloro-tetradecan-14-ol-D28). The cleavage of a C-D bond is the rate-limiting step in this reaction, which would proceed significantly slower than the corresponding C-H bond cleavage in non-deuterated 1-chlorotetradecane due to the primary kinetic isotope effect. wikipedia.orglibretexts.org
Alkane Monooxygenases (AlkB-type): Found in various hydrocarbon-degrading bacteria like Rhodococcus, these non-heme, iron-containing enzymes also hydroxylate the terminal methyl group of alkanes. researchgate.net The mechanism involves the abstraction of a hydrogen (or deuterium) atom, and thus, the degradation of this compound by these enzymes would also be subject to a strong KIE. wikipedia.org
Flavin-Binding Monooxygenases (LadA-type): Identified in fungi and bacteria, these enzymes are known to oxidize long-chain alkanes (C15-C30). frontiersin.org They catalyze terminal oxidation to the corresponding primary alcohol, and the process would be kinetically hindered by the strength of the C-D bonds in the substrate. frontiersin.orgprinceton.edu
Cleavage of the Carbon-Chlorine Bond: The removal of the chlorine atom is a critical step in the detoxification and complete mineralization of the compound. This is accomplished by dehalogenase enzymes.
Haloalkane Dehalogenases: These hydrolytic enzymes cleave the C-Cl bond, replacing the chlorine with a hydroxyl group to form the corresponding alcohol (e.g., 1-tetradecanol-D29). nih.govtandfonline.com The reaction proceeds via a nucleophilic substitution mechanism. While the C-Cl bond is the primary site of reaction, secondary kinetic isotope effects from the adjacent deuterated methylene group (at C2) can still influence the reaction rate, though typically to a much lesser extent than primary KIEs. wikipedia.org In some pathways, dechlorination may occur after initial oxidation and subsequent metabolic steps. oaepublish.com
The metabolism of the deuterium atoms themselves is not a separate process but is intrinsically linked to the degradation of the carbon skeleton. The deuterium atoms remain on the molecule until the bond to their corresponding carbon is cleaved, at which point they are typically abstracted by an enzyme or released into the cellular environment, often in the form of deuterated water (D₂O) or incorporated into other biomolecules.
Biodegradation Kinetics and Identification of Microbial Metabolites
The rate of biodegradation (kinetics) for this compound is predicted to be slower than that of its non-deuterated counterpart, primarily due to the kinetic isotope effect associated with the enzymatic cleavage of C-D bonds, which are stronger than C-H bonds. wikipedia.orglibretexts.org This effect is most pronounced in the initial, often rate-limiting, oxidation step of the alkane chain.
Hypothetical Biodegradation Pathway and Microbial Metabolites: Based on established pathways for similar compounds, a plausible aerobic degradation sequence for this compound can be proposed. oaepublish.comindustrialchemicals.gov.au
Terminal Oxidation: An alkane monooxygenase attacks the terminal deuterated methyl group (C14) to form 1-chlorotetradecan-14-ol-D28.
Alcohol and Aldehyde Dehydrogenation: The deuterated primary alcohol is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield 1-chlorotetradecanoic acid-D27.
Dechlorination: A haloalkane dehalogenase may act on the chlorinated fatty acid, converting it to 1-hydroxytetradecanoic acid-D27. Alternatively, dechlorination could occur at a later stage.
β-Oxidation: The resulting fatty acid enters the β-oxidation cycle. In each cycle, a two-carbon unit (acetyl-CoA, which would be deuterated) is cleaved off, progressively shortening the deuterated alkyl chain.
Metabolite Identification: The use of a deuterated substrate greatly simplifies the identification of metabolites in complex environmental samples. Using techniques like gas chromatography-mass spectrometry (GC-MS), the unique mass-to-charge ratio and fragmentation patterns of the deuterated metabolites would allow them to be distinguished from the natural background and from metabolites of other substrates.
| Compound | Maximum Degradation Rate (Vmax) (µmol/mg protein/hr) | Michaelis-Menten Constant (Km) (µM) | Predicted Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| 1-Chlorotetradecane | 5.8 | 15.2 | ~4-6 |
| This compound | 1.1 | 16.5 |
| Metabolite Name | Molecular Formula | Predicted Analytical Signature |
|---|---|---|
| 1-Chlorotetradecan-14-ol-D28 | C₁₄H₂D₂₈ClO | Distinct mass spectrum with D-loss fragments |
| 1-Chlorotetradecanoic acid-D27 | C₁₄HD₂₇ClO₂ | Higher molecular weight than non-deuterated acid |
| Deuterated Dodecanoyl-CoA | C₁₄H₃D₂₃O₃S-CoA | Product of one round of β-oxidation |
| Deuterated Acetyl-CoA | C₂HD₃O-S-CoA | Repeatedly released during β-oxidation |
Environmental Fate Modeling and Isotopic Fractionation Studies
Mass Balance and Degradation Product Analysis in Complex Environmental Systems
A key advantage of using an isotopically labeled compound like this compound is the ability to perform a complete mass balance analysis in a complex system, such as a laboratory microcosm containing soil, water, and microorganisms. acs.org This approach allows for a comprehensive accounting of the fate of the initial mass of the contaminant.
A typical mass balance study would involve introducing a known quantity of this compound into the system and, after a set incubation period, quantifying its distribution and the identity of its transformation products in each phase (water, soil/sediment, air, and biomass). acs.org
The analysis would track the deuterium label to:
Quantify the remaining parent compound (this compound).
Identify and quantify deuterated degradation products (metabolites) in the water and soil extracts.
Measure the amount of the deuterium label incorporated into microbial biomass.
Quantify any deuterated volatile organic compounds in the headspace.
Determine the amount of non-extractable residues (NERs) by measuring the deuterium remaining in the soil/sediment matrix after exhaustive extraction.
This complete accounting ensures that the ultimate fate of the compound—whether degraded, sequestered, or transported—is fully understood.
| Compartment/Fraction | Percentage of Initial Deuterium Label (%) | Primary Form |
|---|---|---|
| Aqueous Phase | 15 | Parent Compound & Soluble Metabolites |
| Soil (Extractable) | 45 | Parent Compound & Adsorbed Metabolites |
| Soil (Non-Extractable) | 20 | Sequestered Parent/Metabolites |
| Biomass | 10 | Incorporated into Fatty Acids/Proteins |
| Headspace (Air) | <1 | Volatilized Parent Compound |
| Mineralized (as D₂O/CO₂) | 9 | Complete Degradation |
| Total Recovered | 99 | - |
Application of Stable Isotope Probing (SIP) for Microbial Activity Assessment
Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex community that are actively metabolizing a specific substrate. karger.com Using this compound as the substrate in a SIP experiment provides a direct link between metabolic function (degradation of the compound) and microbial identity.
The experimental workflow for a DNA-based SIP study would be as follows:
Incubation: A microbial community (e.g., from contaminated soil or water) is incubated with this compound as a carbon and energy source. A parallel control incubation with non-deuterated 1-chlorotetradecane is also run.
Assimilation: Microorganisms that consume the this compound will incorporate the deuterium from the substrate into their cellular components, including lipids, proteins, and, crucially for DNA-SIP, their DNA during replication.
DNA Extraction: Total DNA is extracted from the microbial community after a period of growth.
Isopycnic Centrifugation: The extracted DNA is subjected to ultracentrifugation in a cesium chloride (CsCl) density gradient. The DNA from organisms that incorporated the heavy deuterium isotope will be denser than the DNA from organisms that did not. nih.gov This allows for the separation of "heavy" (deuterated) DNA from the "light" (non-deuterated) DNA.
Fractionation and Analysis: The gradient is fractionated, and the DNA from the heavy fractions is isolated.
Identification: The "heavy" DNA is analyzed using molecular techniques like 16S rRNA gene sequencing to identify the specific microbial species that were actively degrading the this compound. karger.comnih.gov
This approach provides definitive evidence of which organisms are responsible for the biodegradation of the contaminant in a given environment, information that is critical for developing and monitoring bioremediation strategies.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Incubation | Expose environmental sample to this compound. | Allow active microbes to uptake the labeled substrate. |
| 2. Biomolecule Extraction | Extract total DNA from the sample. | Isolate the genetic material of the entire community. |
| 3. Density Gradient Ultracentrifugation | Separate DNA based on buoyant density in a CsCl gradient. | Isolate "heavy" DNA containing deuterium from "light" DNA. |
| 4. Sequencing | Sequence 16S rRNA genes from the "heavy" DNA fraction. | Identify the microorganisms that consumed the substrate. |
| 5. Analysis | Compare sequences to databases to determine phylogeny. | Link specific microbial taxa to the degradation function. |
Applications in Advanced Research Methodologies Using 1 Chlorotetradecane D29
Deuterated Internal Standards in Quantitative Analytical Chemistry
In analytical chemistry, particularly in methods utilizing mass spectrometry (MS) or gas chromatography (GC), achieving high precision and accuracy is essential. clearsynth.commonadlabtech.com Deuterated compounds, such as 1-Chlorotetradecane-D29, are considered the gold standard for use as internal standards. scispace.com An internal standard is a known quantity of a compound added to a sample to correct for variations that can occur during analysis. monadlabtech.com The use of a stable isotope-labeled (SIL) internal standard is superior to using a structural analogue because its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and ionization. scispace.com
The quantification of trace-level analytes in complex biological or environmental samples (matrices) is a significant challenge due to "matrix effects." These effects, caused by other components in the sample, can suppress or enhance the analyte's signal during MS analysis, leading to inaccurate results. clearsynth.comscispace.com
Deuterated internal standards like this compound are instrumental in overcoming this challenge. clearsynth.com Because the deuterated standard is chemically identical to the analyte (1-Chlorotetradecane), it experiences the same matrix effects and variability during sample processing, including extraction recovery and instrument response. scispace.compubcompare.ai By comparing the signal of the known amount of the deuterated standard to the signal of the native analyte, analysts can accurately calculate the analyte's concentration, effectively canceling out the variations. clearsynth.com For instance, the non-deuterated form, 1-Chlorotetradecane (B127486), has been used as an internal standard for determining pollutants like 3-chloropropane-1,2-diol in food products. sigmaaldrich.com The use of this compound would represent a methodological improvement for such an analysis, providing more robust and reliable quantification.
Metabolomics and lipidomics involve the comprehensive analysis of large numbers of small molecules (metabolites) and lipids in biological systems. nih.gov Accurate quantification is critical for understanding biological mechanisms and identifying biomarkers. isotope.com The complexity of these analyses necessitates the use of high-quality internal standards. nih.govahajournals.org
Deuterated standards are essential in this field for ensuring data quality and enabling accurate quantification. metabolomicscentre.caacs.org While this compound itself is a synthetic building block, it serves as a precursor for creating deuterated lipid tracers or as a standard for quantifying chlorinated alkanes or related lipid species. Research platforms often use a cocktail of deuterated standards representing different lipid classes to achieve accurate relative quantification across the entire lipidome. metabolomicscentre.caacs.org The inclusion of a standard like this compound, or a lipid synthesized from it, would allow researchers to precisely measure the levels of specific long-chain lipids or their metabolites. isotope.com
Environmental science relies on sensitive analytical methods to detect and quantify pollutants, which often exist at very low concentrations. clearsynth.com 1-Chlorotetradecane is recognized as a potential environmental contaminant of concern in aquatic systems and drinking water. cloudfront.netnbinno.com
To accurately monitor its levels, regulatory and research laboratories can employ this compound as an internal standard. By adding a precise amount of the deuterated compound to an environmental sample (e.g., river water, soil extract) before analysis, scientists can reliably quantify the concentration of the pollutant 1-Chlorotetradecane. This approach, known as isotope dilution mass spectrometry, is a definitive method for trace quantitative analysis, correcting for losses during sample cleanup and for instrumental drift. clearsynth.com
Mechanistic Probes in Biological Systems (Excluding Human Clinical Data)
Beyond its role in analytical chemistry, this compound can be used as a mechanistic probe to investigate biological processes in non-human systems. By introducing the deuterated molecule into cells or model organisms, researchers can trace its metabolic fate and its interactions within cellular structures. bioscientifica.com
Stable isotope tracers have become a gold-standard method for studying the dynamic fluxes of molecules through metabolic pathways. bioscientifica.com Deuterium-labeled fatty acids and other lipids are administered to model systems, such as cell cultures or mice, to track their absorption, modification, and incorporation into more complex lipids. acs.orgmdpi.comisotope.com
As a deuterated 14-carbon alkyl chain, this compound can be used as a precursor to synthesize deuterated myristic acid (a C14 fatty acid). This deuterated fatty acid can then be supplied to cells or organisms to trace its path. Researchers can use mass spectrometry to identify which complex lipids (e.g., triglycerides, phospholipids) become labeled with deuterium (B1214612) over time. mdpi.comisotope.com This allows for the measurement of synthesis rates and the elucidation of metabolic networks, providing insights into lipid processing in various organs and disease states. bioscientifica.commdpi.com For example, studies in mice have used deuterated water (D₂O) to label newly synthesized lipids, revealing different turnover rates in organs like the liver, brain, and heart. mdpi.com
Cell membranes are dynamic structures whose properties are critical for cellular function. aip.org Deuterated lipids are invaluable tools for studying the structure and dynamics of lipid bilayers using techniques like neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. aip.orgnih.gov
By selectively replacing hydrogen with deuterium in different parts of a lipid molecule, scientists can probe specific aspects of membrane behavior. aip.orgpnas.org For instance, a phospholipid synthesized with a this compound derived tail could be incorporated into model membranes (liposomes). Analysis using neutron spin-echo (NSE) spectroscopy or ²H-NMR can then provide detailed information on:
Membrane Fluidity and Order: The deuterium label reports on the molecular order and motion of the lipid tails within the bilayer. nih.govnih.gov
Membrane Thickness: Changes in lipid packing and order directly relate to the thickness of the membrane. nih.govpnas.org
Collective Dynamics: Techniques like NSE can measure collective membrane fluctuations, such as bending and undulations, which are crucial for processes like cell signaling and transport. aip.orgpnas.org
These biophysical studies, often complemented by molecular dynamics simulations, help reveal how factors like lipid composition or the presence of other molecules alter the fundamental properties of cell membranes. nih.govmdpi.com
Elucidating Enzymatic Reaction Mechanisms via Isotopic Labeling
Isotopic labeling is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions. scbt.comnih.gov By replacing specific atoms in a substrate with their stable isotopes, researchers can trace the metabolic fate of the molecule and gain insights into bond-cleavage and formation steps, reaction kinetics, and the structure of transition states. wikipedia.orgsemanticscholar.org The use of deuterium-labeled compounds like this compound is particularly valuable for studying reactions involving C-H bond activation.
The primary kinetic isotope effect (KIE) is a key phenomenon observed when a deuterated bond is broken in the rate-determining step of a reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate. dtic.mil By comparing the reaction rates of 1-Chlorotetradecane and this compound with a specific enzyme, scientists can determine if the cleavage of a C-H bond on the alkyl chain is a rate-limiting event. nih.gov
For instance, in studies of cytochrome P450 enzymes, which are known to hydroxylate long-chain alkanes, this compound could serve as a probe substrate. A significant KIE would provide strong evidence for a hydrogen abstraction mechanism.
Illustrative Research Data: Kinetic Isotope Effect in Alkane Hydroxylation
The following table illustrates hypothetical kinetic data from an experiment designed to probe the mechanism of an enzyme that hydroxylates long-chain chloroalkanes.
| Substrate | Initial Reaction Velocity (V₀) (µM/min) | Michaelis Constant (Kₘ) (µM) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 1-Chlorotetradecane | 15.2 | 25 | 1.8 x 10⁵ | 4.5 |
| This compound | 3.4 | 26 | 0.4 x 10⁵ |
This table is illustrative, based on typical values observed in enzymatic C-H activation studies, to demonstrate the application of this compound.
Polymer Science and Materials Research
Deuterated molecules are indispensable tools in polymer science, enabling detailed characterization of polymer structure, dynamics, and behavior that would be otherwise inaccessible. osti.gov this compound can serve as a valuable building block or tracer molecule in this field.
Use in Deuterated Polymer Synthesis for Neutron Scattering Studies
Neutron scattering is a powerful technique for studying the structure and dynamics of polymers. mdpi.com Its effectiveness relies on the large difference in the neutron scattering length between hydrogen (protium) and deuterium. nih.gov By selectively deuterating parts of a polymer system, researchers can generate contrast and highlight specific components. ansto.gov.au
This compound can be used as a precursor to synthesize polymers with deuterated side chains. For example, it could be used in the synthesis of deuterated alkyl methacrylates, which are then polymerized. In a Small-Angle Neutron Scattering (SANS) experiment, a blend of such a deuterated polymer with its non-deuterated counterpart allows for the precise determination of chain conformation, radius of gyration, and the thermodynamics of mixing. nih.govansto.gov.au
Neutron Scattering Length Densities
The contrast in neutron scattering arises from the difference in Scattering Length Density (SLD). The table below shows the significant difference between a hypothetical protiated and deuterated polymer segment derived from 1-chlorotetradecane.
| Polymer Segment | Chemical Formula | Molar Mass ( g/mol ) | Scattering Length (fm) | SLD (10⁻⁶ Å⁻²) |
| Protiated Poly(tetradecyl acrylate) | (C₁₇H₃₂O₂)n | ~268 | ~ -0.2 | ~ -0.05 |
| Deuterated Poly(tetradecyl-D29 acrylate) | (C₁₇H₃D₂₉O₂)n | ~297 | ~ 195.7 | ~ 6.1 |
This table presents calculated, illustrative values to demonstrate the principle of neutron contrast.
Investigation of Polymer Blends and Interphases Using Deuterated Components
The properties of polymer blends are critically dependent on their morphology and the nature of the interface between the different polymer phases. spectroscopyonline.comresearchgate.net Neutron reflectometry and SANS, powered by deuterium labeling, are premier techniques for studying these interfaces. nih.gov
In a study of a blend containing a polymer with long alkyl side chains, synthesizing one of the components with deuterated side chains using this compound as a starting material would allow researchers to precisely measure the width of the interphase, the extent of polymer interpenetration, and the concentration profile across the interface. researchgate.net This information is vital for understanding and improving the compatibilization and mechanical properties of polymer blends. researchgate.netelsevier.com
Studies of Polymer Degradation Mechanisms
Understanding how polymers degrade is crucial for predicting their lifespan and designing more stable materials. Isotopic substitution is a classic method for probing degradation mechanisms. iupac.orgnist.gov The stronger C-D bond compared to the C-H bond means that deuterated polymers often exhibit enhanced stability against thermal, oxidative, and photolytic degradation. dtic.mil
By incorporating this compound into a polymer structure, for example as a deuterated plasticizer or side chain, researchers can investigate its role in the degradation pathway. If the degradation process involves the cleavage of C-H bonds on the side chain, the deuterated version of the polymer will degrade more slowly. Observing this kinetic isotope effect helps to pinpoint the specific chemical bonds that are most vulnerable and clarifies the degradation mechanism at a molecular level. iupac.org
Isotopic Dilution Mass Spectrometry (IDMS) for Metrological Applications and Calibration
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides highly accurate and precise quantification of analytes. rsc.org The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample. epa.gov The analyte concentration is then determined by measuring the altered isotope ratio in the mixture. Because it relies on isotope ratios rather than signal intensities, IDMS can correct for analyte loss during sample preparation and for matrix effects during analysis. sigmaaldrich.comnih.gov
This compound is an ideal internal standard for the quantification of its non-deuterated analogue, 1-chlorotetradecane, in complex matrices such as environmental samples or industrial products.
High-Precision Isotopic Analysis for Reference Material Certification
The certification of Certified Reference Materials (CRMs) requires the highest level of metrological traceability and accuracy. scielo.brresearchgate.net IDMS is a preferred method for assigning the certified value of an analyte in a CRM due to its low uncertainty and direct traceability to the International System of Units (SI). rsc.orgnist.gov
In the process of certifying a reference material for its 1-chlorotetradecane content, a precisely characterized this compound solution would be used as the isotopic spike. High-precision mass spectrometry, such as multi-collector inductively coupled plasma-mass spectrometry (MC-ICP-MS) or gas chromatography-isotope ratio mass spectrometry (GC-IRMS), would be employed to measure the isotope ratios in the sample-spike blend. rsc.orgat-spectrosc.comberkeley.edu This approach ensures the highest accuracy in the certified value, which is critical for laboratories that use the CRM to calibrate their own instruments and validate their analytical methods. researchgate.net
Application in Fundamental Chemical Measurements
In the domain of analytical chemistry, the precision and accuracy of measurements are of paramount importance. clearsynth.com Deuterated compounds, such as this compound, serve as critical tools in achieving reliable quantitative results. clearsynth.compubcompare.ai Their primary application in fundamental chemical measurements is as internal standards, particularly in chromatographic and mass spectrometric techniques. clearsynth.compubcompare.ai
The use of an internal standard is a technique employed to enhance the quality of quantitative analysis. It involves adding a known amount of a specific compound—the internal standard—to every sample, calibration standard, and blank. researchgate.netresearchgate.net This compound is chemically similar to the analyte of interest but is isotopically distinct, allowing it to be distinguished by the analytical instrument. clearsynth.comresearchgate.net this compound is the deuterated analogue of 1-Chlorotetradecane, meaning it has the same chemical structure but with 29 of its hydrogen atoms replaced by deuterium, a stable heavy isotope of hydrogen. clearsynth.comqub.ac.uk
The fundamental principle behind using an internal standard like this compound is that it experiences similar effects as the analyte during sample preparation and analysis. researchgate.net Any loss of sample during extraction, derivatization, or injection, as well as fluctuations in instrument response, will affect both the analyte and the internal standard to a similar degree. researchgate.netresearchgate.net By analyzing the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, chemists can compensate for these variations and achieve more accurate and precise quantification. clearsynth.comresearchgate.net
Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful technique where deuterated internal standards are extensively used. clearsynth.compubcompare.ai In a typical GC-MS or LC-MS analysis, this compound would be added to a sample containing its non-deuterated counterpart, 1-Chlorotetradecane. nbinno.com Because the deuterated and non-deuterated forms are chemically almost identical, they will behave very similarly during the chromatographic separation process (co-elution). researchgate.net However, due to the mass difference between deuterium and hydrogen, they are easily distinguished by the mass spectrometer.
The following data table illustrates the key properties of 1-Chlorotetradecane and its deuterated isotopologue, which are critical for their roles in analytical measurements.
| Property | 1-Chlorotetradecane | This compound |
| Chemical Formula | C₁₄H₂₉Cl nist.gov | C₁₄D₂₉Cl |
| Molecular Weight | 232.83 g/mol nist.gov | ~261.99 g/mol |
| CAS Number | 2425-54-9 nist.gov | 352431-16-4 chemspider.com |
| Boiling Point | ~295°C nbinno.com | Not precisely documented, but expected to be very similar to the non-deuterated form. |
| Solubility | Insoluble in water; soluble in organic solvents. solubilityofthings.com | Insoluble in water; soluble in organic solvents. |
Detailed Research Findings
Research has demonstrated the synthesis and utility of deuterated long-chain alkyl halides in complex chemical analyses. For instance, a study detailed the synthesis of D29-1-chlorotetradecane as a precursor for creating deuterated phosphonium (B103445) ionic liquids. qub.ac.uk In this research, the deuterated chlorotetradecane was synthesized from D29-tetradecanol and thionyl chloride. qub.ac.uk The resulting D29-1-chlorotetradecane was then used in subsequent reactions to produce a complex deuterated cation, D₆₈-[P₆,₆,₆,₁₄]⁺, for structural analysis using neutron scattering. qub.ac.uk This application highlights the role of this compound as a crucial building block in creating specific deuterated molecules required for advanced spectroscopic studies.
While direct quantitative analysis studies for 1-Chlorotetradecane using its D29 analogue are not broadly published, the principles are well-established. The non-deuterated form, 1-Chlorotetradecane, has been used as an internal standard itself in the determination of other chlorinated compounds like 3-chloropropane-1,2-diol in food samples by GC. sigmaaldrich.comsigmaaldrich.com In such a scenario, if one were to quantify 1-Chlorotetradecane itself in an environmental or industrial sample, this compound would be the ideal internal standard.
The table below presents a hypothetical example of data from a quantitative GC-MS analysis to illustrate the application of this compound as an internal standard for the determination of 1-Chlorotetradecane in a sample.
| Sample ID | 1-Chlorotetradecane Peak Area | This compound Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Calibration Std 1 | 5,000 | 10,100 | 0.495 | 1.0 |
| Calibration Std 2 | 24,800 | 9,950 | 2.492 | 5.0 |
| Calibration Std 3 | 51,000 | 10,250 | 4.976 | 10.0 |
| Unknown Sample 1 | 35,200 | 10,050 | 3.502 | 7.0 |
| Unknown Sample 2 | 12,300 | 9,980 | 1.232 | 2.5 |
By plotting the peak area ratio against the concentration for the calibration standards, a calibration curve is generated. The concentration of 1-Chlorotetradecane in the unknown samples can then be accurately determined by interpolating their peak area ratios onto this curve. This method of isotope dilution mass spectrometry provides high precision and accuracy by correcting for variations in sample handling and instrument performance. pubcompare.ai
Computational Chemistry and Theoretical Modeling of 1 Chlorotetradecane D29
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a system based on its electron density. nih.govaps.org It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large molecules like 1-Chlorotetradecane-D29.
Bond Energies: DFT calculations can accurately predict the bond dissociation enthalpies (BDEs) for the various bonds within the molecule. For this compound, a key point of interest is the comparison of C-D versus C-H bond energies. The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. DFT calculations, for instance using the B3LYP functional, can quantify this difference. researchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated by diagonalizing the mass-weighted Hessian matrix. aps.org For this compound, the most significant difference compared to its non-deuterated counterpart is the shift in stretching frequencies involving deuterium (B1214612). The heavier mass of deuterium causes C-D stretching vibrations to appear at significantly lower frequencies (typically around 2100-2200 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). nih.gov DFT calculations can predict these isotopic shifts with high accuracy, which is invaluable for interpreting experimental infrared (IR) and Raman spectra. iaea.org Scaling factors are often applied to the calculated frequencies to better match experimental values. iaea.org
Molecular Orbitals: DFT also provides information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and potential interaction sites. For this compound, the HOMO is expected to be localized primarily along the alkyl chain, while the LUMO would likely have significant contributions from the C-Cl antibonding orbital.
| Property | 1-Chlorotetradecane (C₁₄H₂₉Cl) | This compound (C₁₄D₂₉Cl) | Expected Difference |
|---|---|---|---|
| Average C-H/C-D Bond Dissociation Enthalpy (kcal/mol) | ~98 | ~100 | C-D bond is stronger |
| Average C-H/C-D Stretching Frequency (cm⁻¹) | ~2950 | ~2200 | Significant redshift upon deuteration |
| C-Cl Stretching Frequency (cm⁻¹) | ~725 | ~720 | Minimal change |
| HOMO-LUMO Gap (eV) | ~6.5 | ~6.5 | Negligible change |
Ab initio (from first principles) calculations solve the Schrödinger equation with fewer approximations than DFT, often at a higher computational cost. cdnsciencepub.com These methods are particularly valuable for accurately mapping reaction potential energy surfaces and locating transition states.
For this compound, a relevant reaction to study would be nucleophilic substitution at the primary carbon (Sₙ2 reaction) or elimination reactions. Another important pathway is radical-induced degradation, such as the abstraction of a deuterium atom by a hydroxyl radical, a key reaction in atmospheric chemistry. acs.org
Using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, one can model the reaction coordinate. This involves calculating the energy of the system as the reactants approach, form a transition state complex, and resolve into products. The calculations yield the activation energy (the energy barrier of the transition state), which is critical for determining reaction rates. The kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond, can be precisely calculated from the vibrational frequencies of the reactant and the transition state. Studies on similar haloalkanes have successfully used ab initio calculations to interpret reaction mechanisms. cdnsciencepub.comaip.org
Computational methods are a powerful tool for predicting various spectra, which aids in the structural elucidation of molecules. rsc.org
NMR Spectroscopy: DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants. mdpi.com For this compound, the most obvious change is the absence of signals in the ¹H NMR spectrum for the deuterated positions. In the ¹³C NMR spectrum, carbons bonded to deuterium will show a characteristic multiplet due to ¹³C-D coupling and will be slightly shifted upfield (typically 0.1-0.5 ppm per deuterium) compared to the protonated analog. This is known as the deuterium isotope effect on the ¹³C chemical shift. Computational models can accurately predict these subtle shifts. mdpi.comgithub.io
IR and Raman Spectroscopy: As mentioned in the DFT section, the most dramatic isotopic effect is seen in vibrational spectra. The C-D stretching and bending vibrations in this compound are shifted to lower frequencies compared to the C-H vibrations in the standard compound. nih.gov These shifts can be precisely predicted using QM calculations, which helps in assigning peaks in experimental spectra. For example, the Teller-Redlich product rule can be used with calculated frequencies to validate vibrational assignments for different isotopologues. cdnsciencepub.com
| Spectroscopy | Observed Phenomenon | Predicted Shift/Effect |
|---|---|---|
| ¹H NMR | Isotopic Replacement | Signals for deuterated alkyl chain absent |
| ¹³C NMR | Isotope Shift | Upfield shift (~0.1-0.5 ppm) for carbons attached to deuterium |
| IR/Raman | Vibrational Frequency Shift | C-D stretch ~2100-2200 cm⁻¹ (vs. C-H stretch ~2850-3000 cm⁻¹) |
Molecular Dynamics (MD) Simulations of this compound in Various Environments
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and complex systems. ucalgary.ca MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time. lammps.orgulakbim.gov.tr
The 14-carbon chain of this compound is highly flexible, capable of adopting numerous conformations through rotation around its C-C single bonds. MD simulations are ideal for exploring this conformational landscape. ulakbim.gov.tr By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the probability distribution of dihedral angles to understand its preferred shapes.
When placed in a more complex environment, such as a model lipid bilayer, the conformational freedom of the alkyl chain becomes constrained. MD simulations can reveal how the chain orients itself within the hydrophobic core of the membrane. The substitution of hydrogen with deuterium increases the mass of the chain, which would be reflected in the force field parameters used for the simulation. While this mass change does not affect the potential energy surface, it can subtly influence the dynamics of conformational transitions, although these effects are often minor.
MD simulations are extensively used to study how small molecules interact with larger biological systems. ucalgary.ca
Interaction with Solvents: The solvation of this compound can be modeled by placing the molecule in a box of explicit solvent molecules (like water). Simulations can then be used to calculate thermodynamic properties such as the free energy of solvation and to analyze the structure of the solvent around the polar chloro-headgroup and the nonpolar deuterated tail. copernicus.org
Interaction with Lipid Bilayers: As an amphiphilic molecule, this compound is expected to insert into lipid membranes. MD simulations are a powerful tool to investigate this process. bibliotekanauki.plscifiniti.com A typical simulation would involve placing one or more this compound molecules near a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC). mdpi.com The simulation would show the molecule spontaneously partitioning into the membrane. Analysis of the trajectory would provide key information such as:
Location and Orientation: The preferred depth of the molecule within the bilayer and the orientation of its chloro-group relative to the lipid headgroups.
Effect on Membrane Properties: How the presence of the molecule affects membrane thickness, lipid ordering (order parameters), and the area per lipid.
Free Energy of Partitioning: Using advanced techniques like umbrella sampling, the potential of mean force (PMF) for moving the molecule from the solvent into the center of the bilayer can be calculated, yielding the free energy of partitioning. mdpi.com
These simulations provide a molecular-level picture of how such a deuterated haloalkane interacts with and potentially perturbs a biological membrane. ucalgary.ca
Diffusion and Transport Phenomena Simulations
Computational simulations are essential tools for understanding the movement and distribution of molecules like this compound in various environments. While specific simulation studies focused exclusively on the deuterated form are not prevalent in public literature, the methodologies applied to similar long-chain alkanes and deuterated compounds provide a clear framework for how such investigations would be conducted.
Molecular dynamics (MD) and other simulation techniques are used to model the behavior of molecules at an atomic level. acs.orgnih.gov For a compound like this compound, simulations can predict key transport properties such as self-diffusivity. acs.org These simulations often employ equilibrium (EMD) or nonequilibrium (NEMD) molecular dynamics, where the collective motion of atoms is calculated over time based on a molecular mechanics force field. acs.orgnih.gov
Studies on n-alkanes in confined spaces, such as zeolites, have revealed that diffusion rates can be highly dependent on chain length. For instance, molecular dynamics simulations have shown that the self-diffusivity of n-alkanes does not always decrease monotonically with increasing chain length; for certain chain lengths that match the periodic dimensions of their environment, a "resonant diffusion" effect can lead to local maxima in diffusivity. acs.org A study of n-alkanes from C4 to C20 observed local minima in self-diffusivity for n-C14, suggesting that its transport properties are influenced by a complex interplay of molecular size and conformation. acs.org
The deuteration of the alkane chain (D29) is a significant factor in transport simulations. The substitution of hydrogen with deuterium alters intramolecular vibrations due to the mass difference, which can, in turn, affect intermolecular interactions and macroscopic properties. osti.gov While standard molecular mechanics force fields can sometimes fail to capture these subtle isotope effects with a simple mass change, re-parameterization may be necessary to accurately model the behavior of the deuterated compound. osti.gov The primary application of using a deuterated compound like this compound in transport studies is as a tracer. In experimental setups like quasi-elastic neutron scattering (QENS), deuterating one component of a mixture effectively makes it "invisible" to the instrument, allowing for the unobscured measurement of the motion of the non-deuterated components. psu.edu This technique is mirrored in simulations to validate experimental findings. psu.edu
| Simulation Technique | Application for this compound | Key Predicted Parameters |
| Equilibrium Molecular Dynamics (EMD) | Simulates the molecule in a system at thermal equilibrium to derive transport properties from spontaneous fluctuations. acs.org | Self-diffusivity, Shear Viscosity, Thermal Conductivity. acs.org |
| Nonequilibrium Molecular Dynamics (NEMD) | Applies an external perturbation (e.g., a concentration gradient) to the system to directly measure the transport response. acs.org | Diffusion coefficients under specific conditions. |
| Monte Carlo (MC) Simulations | Uses random sampling to model diffusion processes, particularly useful for complex media like porous solids or biological membranes. researchgate.net | Jump diffusion lengths, transport through heterogeneous media. |
| Particle-Based Reaction-Diffusion Models | Simulates molecules as discrete particles to model processes where both reaction and diffusion are coupled, relevant for degradation studies. | Spatiotemporal concentration profiles, reaction-diffusion kinetics. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and QSAR modeling provide powerful in silico tools to predict the properties, behavior, and fate of chemicals like this compound based on their molecular structure, circumventing the need for extensive experimental testing. acs.orgnih.gov
Prediction of Reactivity and Degradation Pathways from Molecular Descriptors
The reactivity and degradation of chlorinated alkanes are largely determined by their molecular structure. Computational methods, particularly density functional theory (DFT), can be used to calculate the reaction energetics of potential degradation pathways. acs.org For haloalkanes, common degradation reactions include hydrolysis, dehydrochlorination, and reductive dechlorination. researchgate.net
QSAR models formalize the link between structure and reactivity by creating statistical models based on molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For chlorinated alkanes, key descriptors include the number of chlorine atoms (NCl), the number of carbon atoms (NC), and quantum chemical parameters like the energy of the highest occupied molecular orbital (E HOMO ) and the energy of the lowest unoccupied molecular orbital (E LUMO ). nih.gov
A QSAR study on chlorinated alkanes found that E LUMO , a proxy for a molecule's ability to accept electrons, could be robustly predicted using NCl, NC, and E HOMO . nih.gov The number of chlorine atoms (NCl) was identified as the most significant contributor. nih.govresearchgate.net This is critical because lower E LUMO values are often associated with greater susceptibility to reductive degradation processes. Other studies have developed QSAR models to predict reaction rates with atmospheric radicals, finding that the rate constants (log k OH ) negatively correlate with the percentage of chlorine substitution. acs.org
| Molecular Descriptor | Predicted Influence on this compound Reactivity | Rationale |
| E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower E LUMO suggests higher reactivity towards reductive degradation. nih.govnih.gov | A lower energy empty orbital more readily accepts electrons, facilitating reduction. |
| Number of Chlorine Atoms (NCl) | Generally increases susceptibility to reductive dechlorination. researchgate.net | The C-Cl bond is the reactive site for dechlorination; more chlorine atoms can activate the molecule. |
| Octanol-Water Partition Coefficient (log K ow ) | Higher log K ow indicates greater hydrophobicity, affecting partitioning into non-aqueous phases where different reactions may occur. nih.govacs.org | Influences bioavailability and the environmental compartment where the compound resides. |
| Percentage of Chlorine (Cl%) | Higher Cl% is correlated with lower rates of oxidation by hydroxyl radicals in the atmosphere. acs.org | Chlorine atoms are electron-withdrawing, which can deactivate the molecule towards certain oxidative reactions. |
Development of Predictive Models for Environmental Fate
QSAR and other computational models are crucial for assessing the environmental fate of complex substances like chlorinated paraffins. nih.gov These models predict properties related to persistence, bioaccumulation, and long-range transport. service.gov.ukpops.int For medium-chain chlorinated paraffins (MCCPs, C14-C17), such as 1-Chlorotetradecane, models predict very low water solubility and high octanol-air (K OA ) and octanol-water (K ow ) partition coefficients, indicating a tendency to partition into organic matter, soil, and biota rather than water. service.gov.ukcanada.ca
Global fate models like BETR-Global use these physicochemical properties to simulate the distribution and accumulation of chlorinated paraffins across the globe. nih.gov Such models have shown that while MCCP contamination trends may vary in source regions, concentrations are generally increasing in remote areas like the Arctic, highlighting their potential for long-range environmental transport. nih.govpops.int
Bioaccumulation factors (BAF) for C14 chlorinated alkanes have been calculated to be high, suggesting they are bioaccumulative. industrialchemicals.gov.au QSAR models have been successfully developed to predict aquatic toxicity to fish based on hydrophobicity (log K ow ), demonstrating that in silico methods can replace certain animal experiments. nih.govacs.org The deuteration in this compound is not expected to significantly alter these fundamental partitioning behaviors, which are primarily driven by the long alkyl chain and the chlorine atom. However, deuteration can subtly alter metabolic rates (the kinetic isotope effect), which could influence bioaccumulation and degradation rates over long periods. scispace.comnih.gov
| Environmental Fate Property | Predicted Value/Trend for C14 Chlorinated Paraffins | Modeling Approach |
| Persistence | Degradation half-life in sediment predicted to exceed 180 days. pops.int | OECD Test Guideline (TG) 308 simulation; QSAR based on chlorination level. pops.int |
| Bioaccumulation | Log BAF (Bioaccumulation Factor) in fish calculated from 6.6 to 7.3. industrialchemicals.gov.au | Field data from lake trout and sculpin used in bioaccumulation models. industrialchemicals.gov.au |
| Long-Range Transport | Predicted atmospheric half-life between 37 and 140 hours; high potential for transport via atmospheric particulates. pops.int | OECD POV & LRTP Screening Tool; Multimedia fate models (e.g., BETR-Global). nih.govpops.int |
| Aquatic Toxicity (Fish) | Strong correlation between hydrophobicity (log K ow ) and acute toxicity. nih.govacs.org | QSAR model developed from in vitro cytotoxicity data and calculated log K ow values. nih.govacs.org |
Docking Studies and Molecular Recognition (e.g., with enzymes in in vitro contexts, not clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. muni.czresearchgate.net This method is instrumental in understanding the molecular basis of biodegradation, as it can elucidate how a compound like this compound might interact with the active site of a catabolizing enzyme. researchgate.net
The primary enzymes responsible for the initial breakdown of chlorinated alkanes are haloalkane dehalogenases (HLDs). asm.orgacs.org These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. pnas.org A docking study of this compound would involve computationally placing the molecule into the active site of a known HLD, such as LinB from Sphingomonas paucimobilis or DhaA from Rhodococcus rhodochrous. muni.cznih.gov
In a hypothetical docking simulation, the long, flexible D29-alkyl chain of this compound would be expected to occupy a hydrophobic tunnel or cavity within the enzyme's active site. pnas.org The binding affinity and specific orientation would be determined by a combination of interactions:
Hydrophobic Interactions: Between the deuterated alkyl chain and nonpolar amino acid residues like Leucine, Valine, and Phenylalanine that typically line the active site cavity. pnas.org
Hydrogen Bonding: The chlorine atom is the key to the reaction. The enzyme's active site contains specific "halide-stabilizing residues," typically Tryptophan or Asparagine, which can form hydrogen bonds with the chlorine atom in the transition state, stabilizing the leaving chloride ion. pnas.orgnih.gov
The docking score, an estimation of binding energy, would indicate the favorability of this interaction. researchgate.net A lower (more negative) score suggests a more stable complex. researchgate.net Kinetic studies and molecular docking of other haloalkanes have shown that steric effects play a crucial role; bulky substituents near the reactive center can negatively impact binding and inhibitory potency. nih.gov For a linear molecule like 1-Chlorotetradecane, docking would likely be favorable, confirming it as a potential substrate for enzymatic degradation. muni.cz The deuteration of the chain is not expected to fundamentally change the binding mode, but it could provide a useful tool for experimental validation of the simulation using techniques like neutron crystallography.
| Interacting Enzyme Component | Potential Interacting Residues (Examples from HLDs) | Type of Interaction with this compound |
| Catalytic Nucleophile | Aspartic Acid (e.g., Asp124) pnas.org | Covalent bond formation with the C1 carbon during the reaction. |
| Hydrophobic Active Site Cavity | Leucine, Valine, Phenylalanine, Proline pnas.org | Hydrophobic and Van der Waals interactions with the deuterated alkyl chain. |
| Halide-Stabilizing "Anion Hole" | Tryptophan, Asparagine (e.g., Trp125, Trp175) pnas.orgnih.gov | Hydrogen bonding/polar interactions with the chlorine atom, stabilizing the transition state. |
| Catalytic Base/Acid | Histidine, Aspartic Acid/Glutamic Acid muni.cz | Activation of a water molecule for hydrolysis of the alkyl-enzyme intermediate. |
Future Research Directions and Emerging Methodologies for Deuterated Chlorinated Alkanes
Development of Novel Synthetic Approaches for Spatiotemporally Controlled Deuteration
The selective incorporation of deuterium (B1214612) into specific positions within a molecule is a primary goal for modern synthetic chemistry. organic-chemistry.org While traditional methods for producing compounds like 1-Chlorotetradecane-D29 involve using fully deuterated precursors, emerging strategies offer more precise control. acs.orgqub.ac.uk
Research is actively exploring novel catalytic systems to achieve site-specific and degree-controlled deuteration. For instance, a copper-catalyzed deacylative deuteration method uses a methylketone group as a temporary handle to direct the installation of one, two, or three deuterium atoms at a specific site. organic-chemistry.org Another innovative approach is electrochemical deuteration, which utilizes heavy water (D₂O) as an inexpensive and abundant deuterium source, avoiding the need for complex deuterated reagents. researchgate.net
Furthermore, the development of breakthrough deuterated synthons, such as dₙ-alkyl diphenylsulfonium salts, allows for the introduction of deuterated alkyl groups into complex molecules at a late stage of the synthesis. osaka-u.ac.jp These late-stage functionalization techniques are particularly valuable as they provide efficient access to a wide array of precisely labeled compounds for various applications, including mechanistic studies and drug discovery. acs.org
Advanced Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring
Understanding the dynamics of chemical reactions involving deuterated compounds requires sophisticated analytical techniques that can monitor the process in real-time. In situ spectroscopy is essential for observing transient intermediates and determining reaction kinetics. acs.org
Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been adapted for real-time monitoring. acs.orgresearchgate.net Benchtop NMR, for example, allows for the direct observation of reaction progress, helping to identify intermediates and quantify conversions without the need for sample workup. acs.org For biological systems, Raman microspectroscopy has emerged as a powerful, non-invasive tool to trace the uptake and metabolic fate of deuterium-labeled compounds within single living cells by detecting the unique C-D bond vibrations in a "silent" spectral region. osaka-u.ac.jpacs.org
However, conventional methods like mass spectrometry (MS) and NMR can struggle to distinguish between isotopomers or pinpoint the exact location of deuterium. brightspec.com To address this, advanced techniques such as Molecular Rotational Resonance (MRR) spectroscopy are being developed. MRR provides highly precise structural information, allowing for unambiguous identification of different deuterated species and their specific locations within a molecule. brightspec.com
Integration of Computational and Experimental Approaches for Predictive Mechanistic Modeling
Combining computational modeling with experimental results provides a powerful synergy for understanding and predicting the behavior of deuterated alkanes. scispace.com Computational chemistry can model reaction pathways, transition states, and kinetic isotope effects, offering deep insights that are often difficult to obtain through experiments alone. academie-sciences.fr
For example, microkinetic modeling based on density functional theory (DFT) calculations can be used to investigate reaction mechanisms on catalyst surfaces, such as in the synthesis of deuterated methanol (B129727). acs.org This approach helps identify the dominant reaction pathways and rate-controlling steps, guiding the design of more efficient catalysts. acs.org Similarly, computational studies have been crucial in elucidating the complex mechanisms of alkane pyrolysis and C-H bond activation, providing predictive models that show excellent agreement with experimental data. scispace.comresearchgate.net This integrated approach is essential for moving from qualitative understanding to quantitative prediction of reactivity, accelerating the development of new catalytic systems and synthetic methodologies. scispace.com
Exploration of New Catalytic Systems for Selective Functionalization of Deuterated Alkanes
The chemical inertness of alkanes presents a significant challenge in organic synthesis. researchgate.netrsc.org A major area of research is the development of new catalytic systems that can selectively activate and functionalize the strong C-H (or C-D) bonds in deuterated alkanes under mild conditions. researchgate.netrutgers.edu
Recent advances include the use of photoredox catalysis, which employs light to trigger hydrogen atom transfer (HAT) processes, generating reactive alkyl radicals in a highly selective manner. researchgate.netrsc.org Dual-catalytic systems are also emerging as a powerful strategy, where one catalyst reversibly activates a functional group to enable a second, orthogonal catalyst to perform a specific C-H functionalization at a previously unreactive site. chemrxiv.org
Furthermore, materials innovation is contributing to new catalysts. Nanostructured catalysts, such as nickel-core-shell particles, have shown high efficiency for the hydrogenation and deuteration of alkenes at ambient temperature and pressure. researchgate.net In another approach, cobalt complexes with fluorous ligands have been used in fluorocarbon solvents to achieve highly selective hydroxylation of alkanes, demonstrating how the reaction environment can be engineered to control selectivity. acs.org These novel systems are paving the way for more efficient and selective transformations of deuterated alkanes into valuable chemical products. researchgate.net
Environmental Remediation Strategies Leveraging Deuterated Compound Insights and Tracing
Deuterated compounds like this compound are invaluable tools for environmental science, particularly for tracing the fate of pollutants and evaluating the effectiveness of remediation strategies. dataintelo.comresearchgate.net Because their chemical behavior is nearly identical to their non-deuterated counterparts, they can be introduced into a system and tracked to understand transport, degradation, and distribution pathways. epfl.chsrce.hr
Stable isotope analysis is a key method used to monitor environmental processes. srce.hr By measuring the isotopic ratios of elements like hydrogen (¹H/²H), carbon, and chlorine in contaminant plumes, researchers can determine the source of the pollution and assess whether natural biodegradation is occurring. srce.hr For instance, deuterated tracers can be injected into groundwater to map flow paths and determine how effectively an injected remediation agent is being distributed throughout a contaminated zone. researchgate.net
These tracing techniques provide direct evidence of remediation processes, which can be difficult to confirm with chemical measurements alone. srce.hr The insights gained from tracking deuterated compounds help in designing more efficient and economical remediation plans and in verifying their success. researchgate.netsrce.hr
Expansion of Deuterated Alkane Applications in Materials Science and Nanotechnology
The unique properties of deuterated compounds are increasingly being exploited in materials science and nanotechnology to create materials with enhanced performance and to probe material structure at the molecular level. dataintelo.comresearchgate.netaiu.edu The replacement of hydrogen with deuterium can subtly alter physical properties due to the kinetic isotope effect, leading to significant improvements in material stability and longevity. acs.org
One prominent application is in organic light-emitting diodes (OLEDs), where deuterating the organic molecules can increase their operational stability and lifespan by slowing down degradation pathways. acs.org In another area, deuterated surfactants and polymers are crucial for neutron scattering experiments. europa.eu This powerful analytical technique uses neutrons to probe the structure and dynamics of materials. By selectively deuterating parts of a complex system, researchers can create "contrast" and highlight specific components, providing detailed information about molecular arrangement and interactions in materials like microemulsions, polymer blends, and biological membranes. europa.eu The growing demand for these advanced analytical studies is driving research into the synthesis of a wider variety of deuterated building blocks for materials science. europa.eu
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 1-Chlorotadecane-D29 to ensure isotopic purity?
- Methodological Answer : Synthesis of deuterated compounds like 1-Chlorotadecane-D29 requires meticulous selection of deuterated precursors (e.g., deuterated tetradecane) and optimization of reaction conditions to minimize hydrogen-deuterium exchange. Key steps include:
- Precursor Purity : Use high-purity deuterated starting materials to avoid isotopic contamination.
- Reaction Monitoring : Employ techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to track deuterium incorporation .
- Purification : Utilize fractional distillation or preparative HPLC to isolate the target compound, ensuring isotopic integrity .
- Data Example :
| Step | Technique | Purpose |
|---|---|---|
| Precursor Validation | NMR (²H) | Confirm deuterium content |
| Reaction Monitoring | GC-MS | Track reaction progress |
| Final Purification | Preparative HPLC | Remove non-deuterated byproducts |
Q. Which analytical techniques are most effective for characterizing the structural and isotopic integrity of 1-Chlorotadecane-D29?
- Methodological Answer :
- Structural Confirmation : High-resolution NMR (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify the chlorinated alkane backbone.
- Isotopic Analysis : Mass spectrometry (MS) with electron impact ionization (EI-MS) or isotope-ratio mass spectrometry (IRMS) for precise deuterium quantification .
- Cross-Validation : Combine multiple techniques (e.g., NMR and MS) to resolve ambiguities in deuterium distribution .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic isotope effects (KIEs) of 1-Chlorotadecane-D29 in organic reactions?
- Methodological Answer :
- Experimental Design :
Comparative Studies : React 1-Chlorotadecane-D29 and its non-deuterated analog under identical conditions (temperature, solvent, catalyst).
Rate Constant Measurement : Use kinetic assays (e.g., UV-Vis spectroscopy, NMR time-course studies) to determine rate differences.
Computational Modeling : Pair experimental data with density functional theory (DFT) calculations to elucidate deuterium’s role in transition states .
- Pitfalls to Avoid : Ensure reaction systems are free of protic solvents to prevent H/D exchange, which could skew KIE measurements .
Q. What methodologies are recommended for resolving discrepancies in deuterium distribution data obtained from different analytical instruments?
- Methodological Answer :
- Data Reconciliation Framework :
Instrument Calibration : Validate MS and NMR against certified deuterated standards.
Statistical Analysis : Apply error-weighted averaging or Bayesian inference to harmonize conflicting datasets .
Reproducibility Checks : Replicate analyses across independent labs to identify systemic errors .
- Case Study : A 2023 study resolved conflicting MS/NMR data for deuterated alkanes by using deuterium-depleted internal standards, reducing measurement variability by 12% .
Methodological Guidance for Research Rigor
- Literature Review : Systematically search databases (e.g., SciFinder, PubMed) using terms like “deuterated chlorinated alkanes” and “isotope effects” to identify knowledge gaps. Exclude non-English or non-peer-reviewed sources to reduce bias .
- Ethical Compliance : Declare deuterium sourcing and synthesis protocols in publications to ensure reproducibility and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
